7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid
Description
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 7, a trifluoromethyl (CF₃) group at position 2, and a carboxylic acid moiety at position 3.
Structure
3D Structure
Properties
Molecular Formula |
C10H7F3N2O3 |
|---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-6-4-2-3-5-7(9(16)17)8(10(11,12)13)14-15(5)6/h2-4H,1H3,(H,16,17) |
InChI Key |
HQJQKLAVSNKCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C(=NN21)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The CDC process proceeds via nucleophilic attack of the enol form of ethyl acetoacetate on N-amino-2-iminopyridine, followed by oxidative dehydrogenation under oxygen atmosphere. The trifluoromethyl group is introduced via pre-functionalized starting materials, while methoxy groups are typically installed through post-synthetic modifications.
Optimization of Conditions
Key parameters influencing yield include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Acid (HOAc) Equiv. | 6 | +74% → +94% |
| Atmosphere | O₂ (1 atm) | +20% vs. air |
| Temperature | 130°C | <5% at 100°C |
| Solvent | Ethanol | No reaction in DMF/H₂O |
Increasing acetic acid from 2 to 6 equivalents enhances yield from 34% to 74% under air, while switching to pure oxygen boosts it to 94%.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
For derivatives requiring aryl/heteroaryl groups at specific positions, palladium-catalyzed cross-coupling proves effective. A study by Dubois et al. (2020) demonstrated that 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one undergoes Suzuki reactions with boronic acids in 77–91% yield.
Sequential Functionalization Strategy
-
C–O Bond Activation : Morpholine displaces bromide at C-5 via nucleophilic aromatic substitution (SₙAr)
-
Cross-Coupling : Suzuki-Miyaura reaction installs aryl groups at C-3
-
Hydrolysis : Ester → carboxylic acid conversion using LiOH/THF/H₂O
This sequence avoids side reactions compared to reversing steps 1–2, where unprotected lactams complicate purification.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step involves saponification of the 3-carboxylate ester. Standard conditions use:
-
Reagents : 2M LiOH in THF/H₂O (3:1)
-
Temperature : 60°C, 12 h
Critical considerations:
-
Base Strength : NaOH causes decarboxylation above 70°C
-
Solvent Polarity : High H₂O content minimizes ester regeneration
Industrial-Scale Synthesis Considerations
While lab-scale methods prioritize yield, production environments emphasize:
-
Flow Microreactors : Reduce reaction time from 72 h → 4 h via enhanced mass transfer
-
Catalyst Recycling : Pd/C recovery achieves 98% efficiency over 5 cycles
-
Waste Minimization : Solvent recovery systems cut DMF usage by 60%
Analytical Characterization Data
Key spectroscopic signatures confirm successful synthesis:
¹H NMR (DMSO-d₆) :
¹³C NMR :
Chemical Reactions Analysis
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is with a molecular weight of 246.19 g/mol. The compound features a pyrazolo[1,5-A]pyridine core, which is known for its pharmacological versatility.
Biological Applications
- Anticancer Activity :
-
Enzyme Inhibition :
- This compound has been evaluated as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Inhibitors based on this scaffold have demonstrated potent activity against acute myelogenous leukemia, suggesting that they could serve as effective treatments for this type of cancer . The binding modes and interactions with the enzyme have been elucidated through structural studies .
- Antimicrobial Properties :
-
MetAP Inhibition :
- The compound has been explored for its ability to inhibit methionine aminopeptidases (MetAPs), which play a role in protein maturation and are implicated in various diseases including cancer. Selective inhibitors derived from this scaffold can provide insights into the interactions between enzymes and their inhibitors .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the target compound with structurally related derivatives:
Key Observations:
- Substituent Position Effects : The target compound’s 7-OCH₃ and 2-CF₃ groups contrast with the 5-OCH₃ in ’s ester derivative and the 7-CF₃/6-CH₃ in ’s pyrimidin-2-carboxylic acid . Positional differences significantly alter electronic environments and steric interactions.
- Trifluoromethyl Group : The CF₃ group in the target and ’s compound improves metabolic stability and lipophilicity, a common strategy in drug design to enhance membrane permeability .
Biological Activity
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H7F3N2O3
- Molecular Weight : 246.19 g/mol
- CAS Number : 1363404-67-4
Antitubercular Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives, including this compound, against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A series of derivatives were synthesized and tested for their in vitro potency:
| Compound | MIC (μg/mL) against H37Rv | MIC (μg/mL) against rINH | MIC (μg/mL) against rRMP |
|---|---|---|---|
| 6j | < 0.002 | < 0.002 | < 0.004 |
These results indicate that certain structural modifications can significantly enhance antitubercular activity while maintaining low cytotoxicity against Vero cells .
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit antiproliferative effects on various cancer cell lines. For instance, one study reported that certain compounds showed IC50 values as low as 0.59 μM in MCF7 breast cancer cells, indicating strong cytotoxic potential:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 14c | MCF7 | 0.59 |
| 14g | MCF7 | 0.93 |
| 14e | MCF7 | 0.85 |
The presence of trifluoromethyl groups in these compounds is noted for enhancing metabolic stability and biological activity .
Case Study 1: In Vivo Efficacy
In a mouse model infected with Mtb, compound 6j was evaluated for its in vivo antitubercular efficacy. The results indicated significant reductions in bacterial load, supporting its potential as a therapeutic agent against tuberculosis .
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic study of compound 6j revealed promising profiles with oral bioavailability of approximately 41%. The data collected included:
| Route | Dose (mg/kg) | AUC (h·μg/L) | Cmax (μg/L) | Tmax (h) | T1/2 (h) |
|---|---|---|---|---|---|
| Oral | 10 | 15638 | 1428 | 4.67 | 5.10 |
| IV | 2.5 | 9002 | 4152 | 0.08 | 3.49 |
This profile suggests favorable absorption and distribution characteristics for further development .
Q & A
Q. What are the common synthetic routes for 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid?
The synthesis typically involves multi-step reactions starting with substituted pyrazole or pyrimidine precursors. Key steps include:
- Condensation reactions between enaminones and 5-aminopyrazole derivatives under reflux conditions in ethanol or pyridine .
- Functionalization at position 7 via methoxy group introduction using methylating agents or nucleophilic substitution .
- Purification through recrystallization (ethanol/DMF) or column chromatography to isolate the carboxylic acid derivative .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra validate the methoxy, trifluoromethyl, and pyrazolo-pyridine backbone .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies carboxylic acid (-COOH) and methoxy (-OCH3) functional groups .
- Elemental Analysis: Matches experimental and theoretical C, H, N, and F percentages .
Q. Why is this compound of interest in pharmacological research?
The trifluoromethyl group enhances binding affinity to biological targets (e.g., enzymes, receptors), while the pyrazolo-pyridine scaffold is a privileged structure in drug discovery. It has potential as a precursor for selective inhibitors (e.g., DPP-IV for diabetes) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection: Polar aprotic solvents (e.g., DMF, pyridine) improve solubility of intermediates .
- Temperature control: Reflux conditions (80–120°C) enhance reaction rates while minimizing side products .
- Catalysts: Acidic or basic catalysts (e.g., HCl, piperidine) facilitate cyclization and functional group activation .
- Real-time monitoring: Thin-layer chromatography (TLC) tracks reaction progress .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
Q. What strategies improve solubility and bioavailability for in vitro/in vivo studies?
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
- Position 2 modifications: Replace trifluoromethyl with other electron-withdrawing groups (e.g., -NO2) to modulate electronic effects .
- Position 7 substitutions: Introduce bulkier alkoxy groups (e.g., ethoxy) to enhance steric interactions with target enzymes .
- Bioisosteric replacement: Substitute the pyrazolo-pyridine core with pyrazolo-pyrimidine to explore scaffold flexibility .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Purification bottlenecks: Replace column chromatography with recrystallization or fractional distillation for cost-effective scale-up .
- Reagent compatibility: Ensure solvents and catalysts are compatible with industrial safety protocols (e.g., avoid pyridine in large-scale reactions) .
- Yield optimization: Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., time, stoichiometry) .
Methodological Insights from Recent Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
